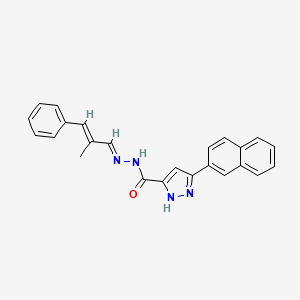

![molecular formula C18H23N5S2 B5547044 1-(1,3-benzothiazol-2-yl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5547044.png)

1-(1,3-benzothiazol-2-yl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}piperidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is of interest due to its unique structure and potential applications in various fields of chemistry and pharmacology. It incorporates a benzothiazole moiety, known for its biological activities, linked to a piperidin-4-amine through a complex side chain involving a 1-methyl-1H-imidazol-2-yl group.

Synthesis Analysis

The synthesis of related benzothiazole derivatives often involves multi-step processes that might include condensation reactions, nucleophilic substitutions, and the use of catalysts to enhance reaction rates or selectivity. Specific methodologies for synthesizing closely related compounds include reactions of aminobenzothiazole with chloro ketones, cyclization of aminopyridines, and subsequent modifications of the side chain to introduce the desired functional groups (Ö. Yıldırım et al., 2006).

Molecular Structure Analysis

The crystal structure of a similar N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine compound has been determined, showing that the benzothiazol and imidazol rings are planar with a small dihedral angle between them, and the piperidin ring adopts a chair conformation, indicating potential flexibility in binding to biological targets (Ö. Yıldırım et al., 2006).

Chemical Reactions and Properties

Compounds containing the benzothiazole moiety can participate in various chemical reactions, including cyclocondensations, nucleophilic substitutions, and reactions with secondary amines to yield diverse derivatives. These reactions are often used to modify the compound's chemical properties or to introduce new functional groups that can alter its biological activity (Vasileva et al., 2018).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties can be influenced by the nature of the substituents and the overall molecular conformation. Specific physical properties are often determined using X-ray crystallography, melting point analysis, and solubility tests in various solvents.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic characteristics, of benzothiazole derivatives depend on the electronic distribution within the molecule and the presence of functional groups. Theoretical studies, such as quantum chemical calculations, can provide insights into the molecule's electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of its reactivity and stability (Al-Masoudi et al., 2011).

Applications De Recherche Scientifique

Structural Analysis

The crystal structure of a closely related compound, indicating the structural characteristics and conformations of its molecular components, provides a foundation for understanding its reactivity and interactions with biological targets. The study by Yıldırım et al. (2006) explored the crystal structure, highlighting the planarity of benzothiazol and imidazol rings and the chair conformation of the piperidin ring, which could be relevant for understanding the behavior of similar compounds in biological systems Yıldırım et al., 2006.

Biological Activity

The antimicrobial and antitumor activities of benzothiazole derivatives have been extensively studied, indicating their potential in therapeutic applications. Patel et al. (2011) synthesized new pyridine derivatives, including those with benzothiazole structures, and evaluated their antimicrobial activity, demonstrating variable and modest activity against investigated strains of bacteria and fungi Patel et al., 2011. Another study by Nofal et al. (2014) on benzimidazole–thiazole derivatives as anticancer agents showed promising anticancer activity against tested cancerous cell lines Nofal et al., 2014.

Synthesis Methodologies

Research on synthesis methods offers insights into the development of novel compounds with enhanced biological activities. Bhoi et al. (2016) discussed a microwave-assisted synthesis approach for novel benzothiazole-containing derivatives, showcasing the efficiency and environmental benefits of such methods Bhoi et al., 2016.

Propriétés

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5S2/c1-22-12-8-20-17(22)24-13-9-19-14-6-10-23(11-7-14)18-21-15-4-2-3-5-16(15)25-18/h2-5,8,12,14,19H,6-7,9-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLWWRCBQANCBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCCNC2CCN(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-benzothiazol-2-yl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}piperidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-imidazo[1,2-a]pyridin-2-yl-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5546965.png)

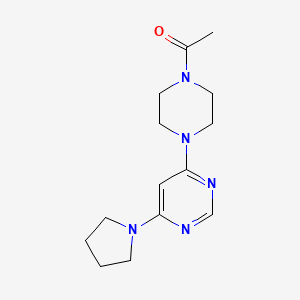

![5-(4-methoxyphenyl)-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546969.png)

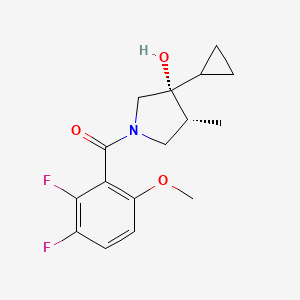

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5546982.png)

![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)acetamide](/img/structure/B5547015.png)

![4-formylphenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5547032.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5547040.png)

![1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone](/img/structure/B5547069.png)

![4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5547075.png)

![4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5547080.png)